![molecular formula C20H25NO4 B1248256 3-Hydroxyestra-1,3,5(10)-trien-17-one O-(carboxymethyl)oxime](/img/structure/B1248256.png)
3-Hydroxyestra-1,3,5(10)-trien-17-one O-(carboxymethyl)oxime
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Overview
Description
3-Hydroxyestra-1,3,5(10)-trien-17-one O-(carboxymethyl)oxime is a 3-hydroxy steroid.
Scientific Research Applications
Tracer Substance for Immunoassays
3-Hydroxyestra-1,3,5(10)-trien-17-one derivatives have been synthesized as tracer substances for developing immunoassays for estrone and estradiol. These biotinylated estrogens can be used in a novel immunoassay concept for determining these analytes in human serum, offering a significant advancement in biochemical assays (Luppa, Birkmayer, & Hauptmann, 1994).
Bioactivity Studies in Steroids
Studies on 3-hydroxyestra-1,3,5(10)-trien-17-one derivatives have led to insights into the biological activity of steroidal compounds. Research has found that some derivatives exhibit a complete loss of estrogenic activity, while others show moderate antiestrogenic effects. This research provides valuable information for the development of new pharmaceuticals (Jovanović-Šanta, Andric, Kovacevic, & Pejanovic, 2000).
Enhancing Immunospecificity
The synthesis of 3-(O-carboxymethyl)oximes of certain steroidal compounds, including 3-hydroxyestra-1,3,5(10)-trien-17-one derivatives, has been reported. This process facilitates the coupling of steroidal haptens to proteins at specific positions on the steroid molecule, which enhances immunospecificity. This advancement is crucial for developing more precise immunological tests (Janoski, Shulman, & Wright, 1974).
Steroidal Photochemistry
Research into the preparation and photochemistry of 3-O-methylestra-1,3,5(10)-trien-17-one O-(E)-cinnamoyl-17-oximes, a derivative of 3-hydroxyestra-1,3,5(10)-trien-17-one, has provided insights into the photochemical reactions of steroidal compounds. Understanding these reactions is important for applications in medicinal chemistry and drug development (Al Azani, Graham, & Thiemann, 2014).
properties
Product Name |
3-Hydroxyestra-1,3,5(10)-trien-17-one O-(carboxymethyl)oxime |
---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C20H25NO4/c1-20-9-8-15-14-5-3-13(22)10-12(14)2-4-16(15)17(20)6-7-18(20)21-25-11-19(23)24/h3,5,10,15-17,22H,2,4,6-9,11H2,1H3,(H,23,24)/b21-18+/t15-,16-,17+,20+/m1/s1 |
InChI Key |
UZKYYNQEKCAXLJ-YBFXVWRFSA-N |
Isomeric SMILES |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2=NOCC(=O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=NOCC(=O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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